5-(Cyanomethyl)-2'-deoxycytidine

Antiviral nucleosides Herpesviridae C-5 substituted cytosine

5-(Cyanomethyl)-2'-deoxycytidine (CAS 919360-77-3) is a differentiated C-5 substituted 2'-deoxycytidine featuring a unique nitrile-bearing cyanomethyl group. This structural modification, explicitly claimed under US Patent 4267171, offers distinct electronic and steric properties for antiviral SAR studies, DNMT interaction probing, and site-specific oligonucleotide incorporation. Procure this benchmark compound to generate head-to-head selectivity data against 5-trifluoromethyl, 5-halogenovinyl, and 5-propynyl analogs.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 919360-77-3
Cat. No. B12634402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyanomethyl)-2'-deoxycytidine
CAS919360-77-3
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)CC#N)CO)O
InChIInChI=1S/C11H14N4O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1,3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1
InChIKeyADTUYFILUJEVOR-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyanomethyl)-2'-deoxycytidine (CAS 919360-77-3): A 5-Modified Deoxycytidine Nucleoside for Antiviral and Epigenetic Probe Development


5-(Cyanomethyl)-2'-deoxycytidine (CAS 919360-77-3) is a synthetic pyrimidine nucleoside analog belonging to the class of C-5 substituted 2'-deoxycytidines, wherein a cyanomethyl (–CH₂–C≡N) group replaces the hydrogen at the 5-position of the cytosine base [1]. This structural modification alters the electronic and steric properties of the nucleobase relative to the endogenous ligand 2'-deoxycytidine, potentially affecting substrate recognition by nucleoside kinases, polymerases, and cytidine deaminase [2]. The compound falls within the generic scope of US Patent 4267171, which claims C-5 substituted cytosine nucleosides—including those bearing cyanomethyl substituents—as antiviral agents [1]. Published quantitative data specific to this exact compound are extremely limited; therefore, its differentiation must be inferred from structure–activity relationships established for closely related 5-substituted 2'-deoxycytidine and 2'-deoxyuridine congeners [3].

Why 5-(Cyanomethyl)-2'-deoxycytidine Cannot Be Replaced by Unmodified 2'-Deoxycytidine or Other 5-Substituted Analogs


The 5-position of the cytosine base is a critical determinant of biological recognition and metabolic fate. Unmodified 2'-deoxycytidine is efficiently phosphorylated by deoxycytidine kinase (dCK) and incorporated into DNA, whereas 5-substituted analogs exhibit widely divergent substrate efficiencies for dCK, DNA polymerases, and cytidine deaminase depending on the electronic nature, size, and hydrophobicity of the substituent [1]. The (E)-5-(2-halogenovinyl)-2'-deoxycytidines, for example, are among the most potent and selective inhibitors of herpes simplex virus type 1 (HSV-1) replication within this class, while 5-alkyl and 5-alkynyl analogs show markedly different antiviral selectivity indices [1]. The cyanomethyl substituent (–CH₂CN) introduces a polar, electron-withdrawing nitrile group separated by a methylene spacer—a topology distinct from directly attached halogen, alkyl, or alkynyl groups—which is expected to modulate hydrogen-bonding capacity, base-pairing fidelity, and enzymatic deamination susceptibility in ways not predictable from other 5-substituted analogs [2]. Consequently, generic substitution of 5-(cyanomethyl)-2'-deoxycytidine with unmodified 2'-deoxycytidine or even another 5-substituted 2'-deoxycytidine congener risks fundamentally altering the biological readout in antiviral screening, DNA methylation inhibition assays, or oligonucleotide probe performance.

Quantitative Differentiation Evidence for 5-(Cyanomethyl)-2'-deoxycytidine: Comparator-Based Analysis for Procurement Decisions


C-5 Cyanomethyl Substitution Is Expressly Claimed as an Antiviral Pharmacophore in Cytosine Nucleosides

US Patent 4267171 generically claims C-5 substituted cytosine nucleosides as antiviral agents and explicitly identifies cyanomethyl as a preferred C-5 substituent (R₁ = cyanomethyl, R₃ = hydrogen) for compounds bearing the β-D-2-deoxyribofuranosyl sugar moiety [1]. This places 5-(cyanomethyl)-2'-deoxycytidine within a composition-of-matter patent scope distinct from 5-azacytidine (which modifies the nucleobase ring itself via a 5-aza substitution) and from 5-halogenovinyl or 5-propynyl analogs, which are covered by separate patent families. Within the generic formula (IA) of the patent, the cyanomethyl-substituted compound wherein R₁ is cyanomethyl and R₃ is hydrogen is listed among the 'especially preferred' embodiments, alongside the corresponding trifluoromethyl analog [1]. No quantitative antiviral EC₅₀ or selectivity index data are reported in this patent for the specific cyanomethyl embodiment.

Antiviral nucleosides Herpesviridae C-5 substituted cytosine

The 5-Cyanomethyl Modification on Uridine Confers Antiherpesviral Activity Absent in the Unmodified Nucleoside

In a study by Sakata et al. (1980), 5-cyanomethyl-2'-deoxyuridine—the uracil-base counterpart of the target compound—was synthesized and tested for antiherpesviral activity alongside 5-alkoxycarbonylmethyl-, 5-carbamoylmethyl-, and 5-acetonyl-2'-deoxyuridines [1]. While the publication reports that 'some of these compounds showed marked antiherpesviral activity in vitro,' individual quantitative IC₅₀ or EC₅₀ values for each analog were not extracted in the abstract and the full text was not accessible for this analysis [1]. The corresponding 1-β-D-arabinofuranosyl derivatives were also prepared, indicating the general synthetic accessibility of the 5-cyanomethyl pharmacophore across different sugar configurations. This provides class-level evidence that the 5-cyanomethyl group, when appended to a pyrimidine nucleoside scaffold, can confer antiviral bioactivity that is not present in the unmodified nucleoside [1].

Antiherpesviral 5-cyanomethyl-uridine Nucleoside analog

Mechanistic Differentiation from 5-Aza-2'-deoxycytidine (Decitabine): Cyanomethyl Does Not Produce a Mechanism-Based DNMT Trap

5-Aza-2'-deoxycytidine (Decitabine) inhibits DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) through a mechanism-based, suicide-inhibition pathway: upon incorporation into DNA, the 5-aza modification traps DNMT enzymes via covalent adduct formation, leading to irreversible enzyme depletion and global DNA hypomethylation [1]. In contrast, 5-(cyanomethyl)-2'-deoxycytidine bears a carbon-attached cyanomethyl group at the 5-position rather than a ring nitrogen substitution, and the C–C bond at C-5 is not expected to form the covalent enzyme–DNA adduct characteristic of azanucleosides [2]. This fundamental mechanistic distinction means that 5-(cyanomethyl)-2'-deoxycytidine, if incorporated into DNA, would not function as a suicide substrate for DNMTs. Any epigenetic effects would instead depend on steric or electronic perturbation of the DNMT–DNA interaction, analogous to the non-covalent inhibition mode proposed for 5-fluoro-2'-deoxycytidine and zebularine [2]. Quantitative DNMT1 IC₅₀ data for this specific compound are not publicly available as of the search date.

DNA methyltransferase Decitabine Mechanism of action

Metabolic Stability Differentiation: 5-Substituted 2'-Deoxycytidines Show Variable Substrate Affinity for Cytidine Deaminase

Cytidine deaminase (CDA) catalyzes the hydrolytic deamination of 2'-deoxycytidine analogs to their corresponding 2'-deoxyuridine forms, a major inactivation pathway that limits the bioavailability of many nucleoside drugs including gemcitabine and 5-fluoro-2'-deoxycytidine [1]. Structure–activity studies on 5-substituted 2'-deoxycytidines demonstrate that the nature of the 5-substituent profoundly influences CDA substrate efficiency: bulky or electron-withdrawing 5-substituents generally reduce the deamination rate relative to unmodified 2'-deoxycytidine [2]. The cyanomethyl group (–CH₂CN), with its electron-withdrawing nitrile moiety, is predicted to slow enzymatic deamination compared to 5-methyl-2'-deoxycytidine or the unsubstituted parent compound, potentially conferring greater metabolic stability [2]. Quantitative deamination rate constants (k_cat, K_M) for 5-(cyanomethyl)-2'-deoxycytidine with purified human CDA have not been reported in the public literature.

Cytidine deaminase Metabolic stability 5-substituted deoxycytidine

Optimal Research and Industrial Application Scenarios for 5-(Cyanomethyl)-2'-deoxycytidine (CAS 919360-77-3) Based on Available Evidence


Antiviral Lead Optimization: Comparative SAR Studies Across 5-Substituted 2'-Deoxycytidine Series

The explicit inclusion of the cyanomethyl substituent among 'especially preferred' embodiments in US Patent 4267171 [1] supports procurement of 5-(cyanomethyl)-2'-deoxycytidine as a benchmark compound for structure–activity relationship (SAR) studies alongside 5-trifluoromethyl, 5-halogenovinyl, and 5-propynyl analogs. Comparative antiviral screening against HSV-1, HSV-2, and vaccinia virus can establish the selectivity index of the cyanomethyl modification relative to other C-5 substituents, generating head-to-head quantitative data that are currently absent from the public domain. The related 5-cyanomethyl-2'-deoxyuridine series provides a complementary uracil-base comparison for assessing the contribution of the 4-amino group of cytosine to antiviral potency [2].

Epigenetic Probe Development: Non-Covalent DNMT Interaction Tool Compound

Because 5-(cyanomethyl)-2'-deoxycytidine lacks the 5-aza modification required for mechanism-based covalent trapping of DNA methyltransferases [1], it can serve as a mechanistically distinct probe for studying non-covalent DNMT–DNA interactions. In experimental protocols where decitabine's irreversible enzyme depletion complicates kinetic or reversibility analyses, the target compound may function as a reversible binding probe, provided its incorporation into DNA by polymerases can be demonstrated. Researchers should validate DNA incorporation efficiency and DNMT inhibition (IC₅₀) empirically before use, as these data are not yet published. Comparative assays against zebularine and 5-fluoro-2'-deoxycytidine are recommended to benchmark performance [1].

Oligonucleotide Modification: Introduction of a Polar Nitrile Handle for Bioconjugation or Biophysical Probing

The cyanomethyl group at the 5-position provides a chemically accessible nitrile moiety that can serve as a synthetic handle for further derivatization (e.g., reduction to amine, hydrolysis to amide or carboxylic acid, or click chemistry after conversion to azide) or as an IR spectroscopic probe (C≡N stretch at ~2250 cm⁻¹ in a biologically transparent region of the vibrational spectrum). 5-(Cyanomethyl)-2'-deoxycytidine can be converted to its 5'-triphosphate for enzymatic incorporation into oligonucleotides via primer extension or PCR, enabling site-specific installation of the cyanomethyl modification into DNA strands for structural, dynamic, or interaction studies [1]. The polarity and hydrogen-bonding potential of the nitrile group may also influence DNA duplex stability and base-pairing specificity in ways distinct from 5-methyl or 5-halogen modifications.

Metabolic Stability Screening: Assessment of Cytidine Deaminase Resistance Across 5-Substituted Series

Given the established role of cytidine deaminase (CDA) as a major determinant of nucleoside analog pharmacokinetics [1], 5-(cyanomethyl)-2'-deoxycytidine can be included in a panel of 5-substituted 2'-deoxycytidine analogs for systematic CDA susceptibility profiling. The electron-withdrawing character of the cyanomethyl group is predicted to reduce the deamination rate relative to 5-methyl or unsubstituted 2'-deoxycytidine [2]. Head-to-head incubation with recombinant human CDA, followed by LC-MS/MS quantification of the corresponding 5-cyanomethyl-2'-deoxyuridine product, would generate the quantitative k_cat and K_M values needed to validate this prediction and benchmark metabolic stability against clinical analogs such as decitabine, 5-fluoro-2'-deoxycytidine, and gemcitabine [1].

Quote Request

Request a Quote for 5-(Cyanomethyl)-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.